N-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-6-oxa-9-azaspiro[4.5]decane-9-carboxamide
Description
N-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-6-oxa-9-azaspiro[45]decane-9-carboxamide is a complex organic compound that features a unique spirocyclic structure This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
N-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-6-oxa-9-azaspiro[4.5]decane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c24-16(23-9-10-25-17(12-23)6-2-3-7-17)19-11-14-20-15(22-21-14)13-5-1-4-8-18-13/h1,4-5,8H,2-3,6-7,9-12H2,(H,19,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRBLMBBWNBMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CCO2)C(=O)NCC3=NC(=NN3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-6-oxa-9-azaspiro[4.5]decane-9-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the 1,2,4-Triazole Ring: This step often involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the triazole intermediate.
Spirocyclic Ring Formation: The spirocyclic structure is formed through intramolecular cyclization reactions, often facilitated by strong bases or metal catalysts.
Final Coupling: The final step involves coupling the spirocyclic intermediate with the carboxamide group, typically using peptide coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and triazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Bases: Sodium hydroxide, potassium carbonate for deprotonation steps.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can lead to pyridine N-oxide derivatives, while reduction of the carboxamide group can yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
Biologically, N-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-6-oxa-9-azaspiro[4.5]decane-9-carboxamide has shown promise as an antimicrobial agent. It can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for new antibiotic development.
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by interacting with specific molecular targets, thereby inhibiting tumor growth.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of N-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-6-oxa-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with various molecular targets. For instance, in its anticancer activity, the compound binds to DNA and inhibits topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-6-oxa-9-azaspiro[4.5]decane-9-carboxamide: shares similarities with other spirocyclic compounds and triazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of a spirocyclic framework with a triazole and pyridine moiety. This unique structure provides a versatile platform for chemical modifications and enhances its potential for diverse biological activities.
This compound’s distinctiveness lies in its ability to interact with multiple biological targets, making it a valuable candidate for drug development and other scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
